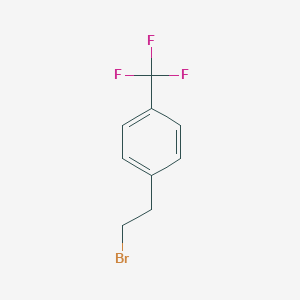

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCVMJLGKMOROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565938 | |

| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130365-87-6 | |

| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)phenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. With the CAS Number 130365-87-6, this fluorinated aromatic compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] The strategic incorporation of the trifluoromethyl group offers significant advantages in drug design, influencing properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide will delve into the physicochemical properties, synthesis methodologies, reactivity, and applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Introduction and Significance

This compound, also known by its synonym 4-(trifluoromethyl)phenethyl bromide, is a halogenated aromatic compound of significant interest in organic synthesis.[5] Its structure, featuring a trifluoromethyl-substituted benzene ring and a reactive bromoethyl side chain, makes it a valuable precursor for introducing the 4-(trifluoromethyl)phenethyl moiety into target molecules.

The trifluoromethyl group is a crucial substituent in contemporary drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4][6] The inclusion of a trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability and oral bioavailability.[3][4][7] Consequently, trifluoromethylated compounds are prevalent in a wide range of pharmaceuticals.[3][8] The bromoethyl group, on the other hand, provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.

This guide aims to provide a detailed technical resource for scientists working with this compound, covering its fundamental properties, synthesis, and handling, with a focus on its practical application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 130365-87-6 | [1][2] |

| Molecular Formula | C₉H₈BrF₃ | [1][2] |

| Molecular Weight | 253.06 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.499 g/mL at 25 °C | |

| Refractive Index | n20/D 1.487 | |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide | [1][5] |

Synthesis Methodology

The synthesis of this compound typically proceeds from the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This precursor can be prepared through various synthetic routes, often starting from commercially available trifluoromethyl-substituted aromatic compounds. The final step involves the conversion of the hydroxyl group to a bromide, a common transformation in organic synthesis.

Synthesis of the Precursor: 2-(4-(trifluoromethyl)phenyl)ethanol

Bromination of 2-(4-(trifluoromethyl)phenyl)ethanol: A Step-by-Step Protocol

The conversion of the primary alcohol to the corresponding bromide is a standard synthetic transformation. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Reaction Scheme:

Figure 1: General scheme for the bromination of 2-(4-(trifluoromethyl)phenyl)ethanol.

Materials and Equipment:

-

2-(4-(trifluoromethyl)phenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol in a suitable anhydrous solvent (e.g., diethyl ether or DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., diethyl ether or DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the bromoethyl moiety. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-(trifluoromethyl)phenethyl group into a variety of molecular scaffolds.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.

Figure 2: General workflow for nucleophilic substitution reactions.

Grignard Reagent Formation

The bromine atom can be utilized to form a Grignard reagent, 2-(4-(trifluoromethyl)phenyl)ethylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Cross-Coupling Reactions

While less common for alkyl halides compared to aryl or vinyl halides, under appropriate catalytic conditions, the bromoethyl group could potentially participate in certain cross-coupling reactions. However, nucleophilic substitution and Grignard formation are the more prevalent reaction pathways.

Applications in Drug Development and Research

The 4-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability and lipophilicity, which are critical parameters for its overall efficacy and pharmacokinetic profile.[3][7] this compound serves as a key intermediate for incorporating this beneficial structural motif.

For instance, derivatives of this compound could be explored in the synthesis of novel therapeutic agents targeting a range of diseases. The bromoethyl "linker" allows for the attachment of the trifluoromethylphenyl group to various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for this and structurally similar compounds, the following guidelines should be followed.

-

Hazard Classification: This compound is classified as harmful if swallowed and causes serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[10] Work in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its unique combination of a reactive bromoethyl group and a trifluoromethyl-substituted aromatic ring provides a powerful tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. [Link]

-

PubChem. This compound. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Angene Chemical. Safety Data Sheet: 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubMed Central. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

Sources

- 1. 4-(Trifluoromethyl)phenacyl bromide synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A-Technical-Guide-to-the-Synthesis-of-1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Abstract

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, also known as 4-(trifluoromethyl)phenethyl bromide, is a critical building block in modern medicinal chemistry and materials science.[1][2] Its trifluoromethylphenyl moiety imparts unique electronic and lipophilic properties, making it a valuable precursor for synthesizing a range of pharmaceutical agents and functional materials. This guide provides an in-depth technical overview of the most reliable and efficient synthetic pathways to this compound. We will focus on the conversion of 2-(4-(trifluoromethyl)phenyl)ethan-1-ol using phosphorus tribromide (PBr₃), detailing the reaction mechanism, a step-by-step experimental protocol, and key optimization parameters. Alternative routes and critical safety considerations are also discussed to provide a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction and Retrosynthetic Analysis

The synthesis of complex organic molecules requires a logical approach to deconstruct the target into simpler, commercially available starting materials. This process, known as retrosynthesis, is fundamental to planning an efficient synthetic route. For this compound, the primary disconnection occurs at the carbon-bromine bond, identifying an alcohol as the immediate precursor (a synthon).

This retrosynthetic analysis points to 2-(4-(trifluoromethyl)phenyl)ethan-1-ol as the most logical and direct precursor. This alcohol can, in turn, be synthesized from other readily available starting materials such as 4-(trifluoromethyl)acetophenone via reduction. The most direct and highest-yielding pathway, however, begins with the alcohol.

Caption: Retrosynthetic analysis of the target compound.

Preferred Synthetic Pathway: Bromination of 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. Among the various reagents available, phosphorus tribromide (PBr₃) is frequently chosen for its high efficiency, mild reaction conditions, and the avoidance of carbocation rearrangements that can plague methods using hydrobromic acid (HBr).[3][4][5]

Rationale and Mechanistic Overview

The reaction of a primary alcohol with PBr₃ proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][4][6] This pathway ensures a clean conversion with predictable stereochemistry (inversion, if the center were chiral) and high yields.

The mechanism involves two key steps:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃.[4][7] This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This step is crucial as it transforms the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[3][5]

-

Nucleophilic Substitution: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, performing a backside attack on the carbon atom bonded to the oxygen.[3][7] This concerted Sₙ2 displacement breaks the C-O bond, forming the desired alkyl bromide and the byproduct HO-PBr₂. One molecule of PBr₃ can react with up to three molecules of the alcohol.[3]

Caption: Simplified Sₙ2 mechanism for alcohol bromination with PBr₃.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl bromides.

Materials:

-

2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath.

Procedure:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve 2-(4-(trifluoromethyl)phenyl)ethan-1-ol (1.0 eq) in anhydrous diethyl ether (approx. 5-10 mL per gram of alcohol). Cool the solution to 0 °C using an ice-water bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred alcohol solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. Note: The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary and wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the final product as a clear liquid.

Reagent and Condition Optimization

While PBr₃ is highly effective, other reagents can also accomplish this transformation. The choice of reagent can depend on factors like substrate sensitivity, scale, and available equipment.

| Reagent System | Typical Solvent | Temperature (°C) | Key Advantages/Disadvantages |

| PBr₃ | Et₂O, DCM, neat | 0 to 25 | Advantages: High yield, avoids rearrangements, clean Sₙ2 reaction.[3][4] Disadvantages: PBr₃ is corrosive and reacts violently with water.[8][9][10] |

| SOBr₂ | Neat or in ether | 0 to RT | Advantages: Gaseous byproducts (SO₂, HBr) are easily removed. Disadvantages: More reactive and less commonly used than SOCl₂.[6] |

| CBr₄ / PPh₃ (Appel Reaction) | DCM, MeCN | 0 to RT | Advantages: Very mild conditions, suitable for sensitive substrates. Disadvantages: Stoichiometric phosphine oxide byproduct can complicate purification.[6] |

| HBr (conc. aq.) | - | Reflux | Advantages: Inexpensive. Disadvantages: Harsh acidic conditions, risk of carbocation rearrangements (not an issue for this specific substrate), lower yields. |

Alternative Synthetic Route: From 4-(Trifluoromethyl)acetophenone

Step 1: Reduction of the Ketone The ketone is first reduced to the secondary alcohol, 2-(4-(trifluoromethyl)phenyl)ethan-1-ol. Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is a standard, mild, and selective method for this reduction.

Step 2: Bromination of the Alcohol The resulting alcohol is then carried forward to the bromination step as described in Section 2.

References

- 1. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]

- 2. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]

- 3. orgosolver.com [orgosolver.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 8. nj.gov [nj.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. This document moves beyond a simple data sheet to offer insights into the practical implications of these properties and the methodologies for their determination, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: A Molecule of Interest

This compound, with the CAS number 130365-87-6, is a halogenated aromatic compound. Its structure, featuring a trifluoromethyl group and a bromoethyl chain attached to a benzene ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group can significantly influence the electronic properties and lipophilicity of a molecule, while the bromoethyl group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. Understanding its fundamental physicochemical properties is paramount for its effective use in designing and synthesizing novel compounds with desired biological activities.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior and physical properties.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 130365-87-6 | [Sigma-Aldrich][2] |

| Molecular Formula | C₉H₈BrF₃ | [PubChem][1] |

| Molecular Weight | 253.06 g/mol | [Sigma-Aldrich][2] |

| InChI Key | WTCVMJLGKMOROW-UHFFFAOYSA-N | [PubChem][1] |

| Canonical SMILES | C1=CC(=CC=C1CCBr)C(F)(F)F | [PubChem][1] |

| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide | [Sigma-Aldrich][2] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of derivative compounds.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid at 25 °C | [Sigma-Aldrich][2] |

| Boiling Point | 218.0 ± 35.0 °C (Predicted) | [ChemicalBook][3] |

| Density | 1.499 g/mL at 25 °C | [Sigma-Aldrich][2] |

| Refractive Index | n20/D 1.487 | [Sigma-Aldrich][2] |

| Solubility | Miscible with organic solvents | [Rock Chemicals, Inc.][4] |

Boiling Point: A Note on Prediction

Density and Physical State

The compound exists as a liquid at room temperature with a density of 1.499 g/mL at 25 °C.[2] This density, significantly higher than that of water, is a practical consideration for reaction setup and solvent extraction procedures.

Solubility Profile

This compound is expected to be miscible with a wide range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.[4] Its nonpolar aromatic ring and the ethyl chain contribute to this property. Conversely, its solubility in water is expected to be low due to the hydrophobic nature of the molecule.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): A ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A triplet corresponding to the two protons of the -CH₂Br group.

-

A triplet corresponding to the two protons of the benzylic -CH₂- group.

-

Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

A reported ¹H NMR spectrum shows the following peaks: δ 7.60 (d, 2H), 7.35 (d, 2H), 3.61 (t, 2H), 3.25 (t, 2H).[3]

Predicted Spectroscopic Data

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of experimental data, standardized protocols must be followed. The following sections outline the methodologies for determining the key physicochemical properties discussed.

Workflow for Physicochemical Property Determination

Caption: General workflow for determining physicochemical properties.

Boiling Point Determination (Capillary Method)

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This method relies on observing this equilibrium.

Protocol:

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube. Place the open end of the capillary tube into the liquid.

-

Heating: Heat the sample slowly and uniformly in a suitable heating apparatus (e.g., a melting point apparatus or an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Recording: Stop heating and allow the sample to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Causality: Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method allows for a precise measurement of the volume of a liquid.

Protocol:

-

Weighing the Pycnometer: Clean, dry, and accurately weigh an empty pycnometer.

-

Filling with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be recorded.

-

Weighing the Filled Pycnometer: Accurately weigh the pycnometer containing the liquid.

-

Calibration with Water: Repeat the process with deionized water of a known temperature and density.

-

Calculation: The density of the sample is calculated using the masses of the sample and water and the known density of water at the measured temperature.

Solubility Determination (Qualitative)

Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute and solvent determines the extent of dissolution.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, measured amount of the solute (e.g., 10 mg).

-

Mixing and Observation: Agitate the mixture vigorously for a set period.

-

Classification: Observe whether the solute completely dissolves, partially dissolves, or remains insoluble. This provides a qualitative assessment of solubility.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While some experimental data is available, further experimental determination of properties like the boiling point and a full suite of spectroscopic data would be beneficial for the scientific community. The provided protocols offer a solid foundation for researchers to generate this data with high fidelity. A thorough understanding and application of this information will undoubtedly facilitate the innovative use of this versatile chemical intermediate in research and development.

References

-

Rock Chemicals, Inc. (2025, April 11). Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart?[Link]

-

PubChem. This compound. [Link]

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. [Link]

Sources

- 1. This compound | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]

- 3. This compound, 2-(4-Trifluoromethylphenyl)ethyl bromide | 130365-87-6 [chemicalbook.com]

- 4. rockchemicalsinc.com [rockchemicalsinc.com]

- 5. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Introduction

This compound is a halogenated aromatic compound with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its structure, featuring a trifluoromethyl group, an ethyl bromide chain, and a para-substituted benzene ring, provides a rich landscape for spectroscopic analysis. The molecular formula is C₉H₈BrF₃ and its CAS Number is 130365-87-6.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the focus extends beyond mere data presentation to include the underlying principles, experimental design rationale, and a thorough interpretation of the spectral features. This holistic approach ensures that the protocols are self-validating and the data can be used with high confidence for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments collectively provide a complete picture of the molecular structure.

Expertise & Experience: The Rationale Behind NMR

The choice of NMR as the primary analytical tool is dictated by its ability to provide unambiguous information about the connectivity of atoms. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts, integration, and spin-spin coupling, respectively. The ¹³C NMR spectrum complements this by identifying all unique carbon environments. Given the presence of fluorine, ¹⁹F NMR is also a crucial, highly sensitive technique for confirming the trifluoromethyl group.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR spectrum is contingent on a well-defined experimental protocol.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak that rarely interferes with analyte signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectral acquisition and processing.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region and the aliphatic region, with characteristic splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.60 | Doublet (d) | 2H | H-2, H-6 (ortho to -CF₃) | Deshielded by the strong electron-withdrawing -CF₃ group. Exhibits coupling to H-3 and H-5. |

| ~ 7.35 | Doublet (d) | 2H | H-3, H-5 (meta to -CF₃) | Less deshielded than H-2/H-6. Exhibits coupling to H-2 and H-6. |

| ~ 3.65 | Triplet (t) | 2H | -CH₂-Br | Deshielded by the adjacent electronegative bromine atom. Split into a triplet by the neighboring -CH₂- group. |

| ~ 3.20 | Triplet (t) | 2H | Ar-CH₂- | Attached to the aromatic ring and coupled to the -CH₂-Br protons, resulting in a triplet. |

-

Trustworthiness: The aromatic protons form a classic AA'BB' system, which at lower field strengths might appear as two distinct doublets. The ethyl chain protons (-CH₂CH₂-) will exhibit a triplet-of-triplets pattern due to the coupling between them, a hallmark of an ethyl group attached to two different substituents.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides insight into the carbon backbone. Due to the molecule's symmetry, 7 distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | Rationale |

| ~ 142 | Singlet | C-4 (ipso to -CH₂-) | Quaternary carbon attached to the ethyl group. |

| ~ 130 | Quartet (q, J ≈ 32 Hz) | C-1 (ipso to -CF₃) | Quaternary carbon attached to the -CF₃ group, split by the three fluorine atoms. |

| ~ 129 | Singlet | C-2, C-6 | Aromatic CH carbons ortho to the ethyl group. |

| ~ 126 | Quartet (q, J ≈ 4 Hz) | C-3, C-5 | Aromatic CH carbons meta to the -CF₃ group, showing weak long-range C-F coupling. |

| ~ 124 | Quartet (q, J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a very strong one-bond coupling to the three fluorine atoms. |

| ~ 38 | Singlet | Ar-CH₂- | Aliphatic carbon attached to the aromatic ring. |

| ~ 32 | Singlet | -CH₂-Br | Aliphatic carbon attached to the bromine atom, shifted downfield due to electronegativity. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: The Rationale Behind IR

For this compound, IR is invaluable for confirming the presence of key structural motifs. The strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group are often unmistakable. Additionally, vibrations corresponding to the aromatic ring and the aliphatic C-H and C-Br bonds provide further structural validation.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.

Visualization: IR Experimental Workflow

Caption: Workflow for ATR-FTIR spectral acquisition.

IR Spectral Data & Interpretation

The IR spectrum is characterized by several key absorption bands that confirm the molecular structure.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂CH₂-) |

| ~ 1615, 1580, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1350-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) Group |

| ~ 840 | Strong | C-H Bend | Para-disubstituted Ring (Out-of-plane) |

| 650-550 | Medium-Strong | C-Br Stretch | Alkyl Bromide |

-

Authoritative Grounding: The C-F stretching vibrations of a -CF₃ group typically produce some of the strongest bands in the entire IR spectrum, making them a highly reliable diagnostic tool.[3][4] The presence of a strong band around 840 cm⁻¹ is highly indicative of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure through fragmentation patterns.

Expertise & Experience: The Rationale Behind MS

Electron Ionization (EI) is a hard ionization technique that induces reproducible fragmentation, creating a unique "fingerprint" for the compound. For this molecule, MS is particularly useful for confirming the molecular weight and the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides an internal validation of the elemental composition.

Experimental Protocol: MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile, thermally stable compounds like this one.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 50°C to 250°C).

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum is generated by plotting ion abundance versus m/z.

Visualization: MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

MS Spectral Data & Interpretation

The EI mass spectrum is predicted based on established fragmentation rules for aromatic and halogenated compounds.

| Predicted m/z | Proposed Ion Structure | Fragmentation Step | Significance |

| 252 / 254 | [C₉H₈BrF₃]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. The 1:1 doublet is characteristic of one bromine atom. |

| 173 | [C₉H₈F₃]⁺ | Loss of •Br | Represents the loss of the bromine radical, a very common fragmentation for alkyl bromides. |

| 145 | [C₈H₅F₃]⁺• | Loss of C₂H₃Br (bromoethene) | McLafferty-like rearrangement or cleavage of the ethyl-bromide moiety. |

| 159 | [C₇H₄F₃]⁺ | Benzylic cleavage (loss of •CH₂Br) | A highly stable benzylic-type cation is formed. |

-

Trustworthiness: The most predictable and often most abundant fragments in alkyl-aromatic systems arise from benzylic cleavage. The loss of the bromine radical is also a highly favored pathway. The presence of the M/M+2 isotopic pattern for the molecular ion is the most critical self-validating feature in the spectrum.[5]

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethyl and para-substituted aromatic ring, and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. Together, these techniques offer a robust and unambiguous characterization essential for quality control and regulatory compliance in research and industrial applications.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids . The Royal Society of Chemistry. [Link]

-

Benzene, 1-bromo-4-(trifluoromethyl)- . NIST Chemistry WebBook. [Link]

-

Synthesis, Spectral Characterization (FT-IR, FT-Raman and NMR) and Quantum Computational analysis of (E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one . ResearchGate. [Link]

-

Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate . ResearchGate. [Link]

Sources

solubility of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 130365-87-6), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern solubility. It offers a predictive framework based on the principle of "like dissolves like" and provides a detailed, step-by-step experimental protocol for the accurate determination of this critical parameter using the gold-standard isothermal shake-flask method. This guide is intended as a valuable resource for researchers, scientists, and drug development professionals to generate reliable solubility data essential for reaction kinetics, process optimization, purification, and formulation development.

Introduction

This compound is a substituted aromatic hydrocarbon whose structural features make it a versatile building block in organic synthesis.[1] The presence of a reactive bromoethyl group and an electron-withdrawing trifluoromethyl group allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1]

A thorough understanding of a compound's solubility is paramount for its effective application. Solubility data dictates the choice of solvents for chemical reactions, influences purification techniques such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[2] Inefficient solvent selection can lead to poor reaction yields, difficulties in product isolation, and challenges in achieving desired bioavailability in drug products. This guide provides the theoretical basis and a practical framework for predicting and experimentally quantifying the solubility of this compound in a range of common organic solvents.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent.[3] The principle of "like dissolves like" remains one of the most practical guidelines in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[4][5]

Molecular Structure Analysis

This compound is a molecule characterized by predominantly non-polar features. The benzene ring, the ethyl chain, and the highly fluorinated trifluoromethyl group contribute to its lipophilic (hydrophobic) character. The carbon-bromine bond introduces a small dipole moment, but the molecule lacks functional groups capable of strong hydrogen bonding (e.g., -OH, -NH2).[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 130365-87-6 | BLDpharm[7] |

| Molecular Formula | C₉H₈BrF₃ | PubChem[6] |

| Molecular Weight | 253.06 g/mol | PubChem[6] |

| XLogP3-AA (Predicted) | 3.8 | PubChem[6] |

XLogP3 is a computed value that indicates lipophilicity; a higher value suggests greater solubility in non-polar solvents.

Predicted Solubility Profile

Based on its molecular structure, this compound is predicted to exhibit the following solubility behavior:

-

High Solubility: In non-polar and weakly polar aprotic solvents where van der Waals forces are the dominant intermolecular interactions. Examples include hexane, toluene, diethyl ether, dichloromethane, and ethyl acetate.

-

Moderate to Low Solubility: In polar aprotic solvents like acetone or acetonitrile. While these solvents have significant dipole moments, the lack of hydrogen bonding from the solute limits strong interactions.

-

Very Low Solubility (Insoluble): In highly polar protic solvents, particularly water. The energy required to disrupt the strong hydrogen-bonding network of water is not compensated by favorable solute-solvent interactions.[3] Solubility in polar protic solvents like ethanol and methanol is expected to be limited but greater than in water.

Experimental Determination of Solubility

While predictions are useful, accurate quantitative data requires experimental validation.[2] The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[2] This method ensures that the solution has reached saturation, providing a reliable and reproducible measurement.

Materials and Reagents

-

This compound (solid, >98% purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-purity organic solvents (HPLC grade or equivalent), such as:

-

Hexane (Non-polar)

-

Toluene (Non-polar, aromatic)

-

Dichloromethane (DCM) (Polar aprotic)

-

Ethyl Acetate (Polar aprotic)

-

Acetone (Polar aprotic)

-

Methanol (Polar protic)

-

Ethanol (Polar protic)

-

-

Validated analytical system for quantification (e.g., HPLC-UV, GC-FID)

Safety Precautions

-

Compound Hazards: this compound is harmful if swallowed and causes serious eye irritation.[6] Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Solvent Hazards: Many organic solvents are flammable and/or toxic. Avoid open flames and ensure adequate ventilation. Consult the Safety Data Sheet (SDS) for each solvent before use.

-

Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[8]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.[2]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours. To ensure equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24h, 48h, 72h) and confirm that the measured concentration no longer changes.[2]

-

Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

For maximum utility, solubility data should be recorded in a structured format. The following table provides a template for organizing experimental results.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar | 25 | ||

| Toluene | Non-polar | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Water | Polar Protic | 25 |

Interpreting this data involves correlating the quantitative results with the physicochemical properties of both the solute and the solvents. The results should align with the predictions made in Section 2, with the highest solubility values observed in non-polar solvents and the lowest in highly polar solvents like water.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of a solid in a liquid solvent.[10]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature rises.[4] The added thermal energy helps overcome the lattice energy of the solid and disrupt the intermolecular forces of the solvent, allowing more solute to dissolve.[10]

-

Solvent Polarity: As detailed previously, the polarity match between the solute and solvent is the most critical factor. The non-polar nature of this compound dictates its preference for non-polar organic solvents.[4][5]

-

Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[10] While not the dominant factor here, it contributes to the overall solubility profile.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its molecular structure. The compound is expected to be highly soluble in non-polar and weakly polar aprotic organic solvents and poorly soluble in polar protic solvents, especially water. This guide provides a detailed, reliable, and self-validating experimental protocol using the isothermal shake-flask method to allow researchers to generate the precise, quantitative data needed for process development, purification, and formulation in their specific applications. Adherence to the described methodology will ensure the generation of high-quality, reproducible data critical for advancing scientific research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). This compound.

- Vertex AI Search. (n.d.). Factors affecting solubility.

- ChemicalBook. (n.d.). 1-(2-bromo-1-(trifluoromethoxy)ethyl)-4-(trifluoromethyl)benzene.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene.

- PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 130365-87-6|this compound.

- Angene Chemical. (2025, July 30). Safety Data Sheet.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.

- Chemistry LibreTexts. (2022, April 7). 3.3D: Using Solubility Data.

- Chem-Impex. (n.d.). 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 130365-87-6|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

chemical structure and IUPAC name of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The guide details its chemical structure and IUPAC nomenclature, outlines a robust synthetic protocol, provides a thorough analysis of its spectroscopic signature, and discusses its chemical reactivity and potential applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, building blocks that facilitate the incorporation of the trifluoromethyl moiety are of high value. This compound, also known as 4-(trifluoromethyl)phenethyl bromide, is a prime example of such a versatile intermediate.[2][3] Its structure combines the influential trifluoromethyl group with a reactive bromoethyl chain, making it an ideal precursor for introducing the 4-(trifluoromethyl)phenethyl group into a wide array of molecular scaffolds.[1]

Chemical Structure and Nomenclature

The definitive identification of a chemical entity is fundamental to scientific discourse. This section delineates the structural and naming conventions for the topic compound.

Chemical Structure

The molecular structure consists of a benzene ring substituted at the 1- and 4-positions. A 2-bromoethyl group is attached at position 1, and a trifluoromethyl group is at position 4.

Caption: Chemical structure of this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[2]

Synonyms and Identifiers

For ease of reference across various databases and publications, this compound is also known by several synonyms. A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Value |

| CAS Number | 130365-87-6 |

| Molecular Formula | C₉H₈BrF₃ |

| Molecular Weight | 253.06 g/mol |

| PubChem CID | 14949941 |

| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide |

Synthesis Protocol

The synthesis of this compound is most reliably achieved through the bromination of its corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This method offers high yields and is a standard transformation in organic synthesis.

Synthetic Pathway Overview

The conversion of the primary alcohol to the alkyl bromide is facilitated by phosphorus tribromide (PBr₃). This reaction proceeds via the formation of a phosphorus ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of primary alcohols.

Materials and Equipment:

-

2-(4-(Trifluoromethyl)phenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol (1 equivalent) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of PBr₃: Add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel. A small amount of anhydrous pyridine can be added to neutralize the HBr byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.58 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the trifluoromethyl group.

-

δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the trifluoromethyl group.

-

δ 3.55 (t, J = 7.5 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂Br).

-

δ 3.18 (t, J = 7.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 143.2: Quaternary aromatic carbon attached to the ethyl group.

-

δ 129.8 (q, J = 32.5 Hz): Quaternary aromatic carbon attached to the trifluoromethyl group.

-

δ 129.5: Aromatic CH carbons meta to the trifluoromethyl group.

-

δ 125.8 (q, J = 3.8 Hz): Aromatic CH carbons ortho to the trifluoromethyl group.

-

δ 124.2 (q, J = 272.0 Hz): Carbon of the trifluoromethyl group.

-

δ 38.7: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

-

δ 32.5: Methylene carbon adjacent to the bromine atom (-CH₂Br).

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Ion | Fragmentation Pathway |

| 252/254 | [C₉H₈BrF₃]⁺ | Molecular ion (M⁺) with characteristic bromine isotope pattern |

| 173 | [C₉H₈F₃]⁺ | Loss of •Br from M⁺ |

| 145 | [C₈H₅F₃]⁺ | Benzylic cleavage, loss of •CH₂Br from M⁺ |

| 104 | [C₇H₅]⁺ | Loss of •Br and CF₃ |

The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹, Predicted) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1620 | Aromatic C=C stretch |

| 1325 | C-F stretch (strong) |

| 1160, 1120, 1070 | C-F stretches (strong) |

| 600-500 | C-Br stretch |

Chemical Reactivity and Applications

This compound is a valuable electrophile in a variety of organic transformations. The primary C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups.

Common Reactions:

-

Alkylation: It can be used to alkylate amines, phenols, thiols, and carbanions.

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, a potent nucleophile.

-

Wittig Reaction Precursor: It can be converted to a phosphonium salt for use in Wittig reactions.

-

Coupling Reactions: It can participate in various cross-coupling reactions.

The presence of the trifluoromethyl group enhances the utility of this intermediate in the synthesis of pharmacologically active compounds and advanced materials where properties like thermal stability and lipophilicity are desired.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic characteristics. The information presented herein serves as a valuable resource for scientists and researchers engaged in the synthesis and application of fluorinated organic molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

Organic Syntheses. PENTAERYTHRITYL BROMIDE AND IODIDE. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Google Patents. The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Beilstein Journals. Supporting Information for: for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

SpectraBase. 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzene, 1-(2-bromoethyl)-4-nitro-. National Institute of Standards and Technology. Available from: [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available from: [Link]

-

Fluorine notes. December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons". Available from: [Link]

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for: A novel and efficient method for the synthesis of aryl(Z-2-chloro-2-phenylvinyl)sulfones. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Amerigo Scientific. 4-(Trifluoromethyl)phenethyl bromide (97%). Available from: [Link]

Sources

reactivity profile of the bromoethyl group in 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Reactivity Profile of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its chemical behavior is dominated by the interplay between the reactive primary alkyl bromide of the bromoethyl group and the potent electronic influence of the para-substituted trifluoromethyl moiety. This guide provides a comprehensive analysis of this molecule's reactivity profile, focusing on the mechanistic dichotomy of nucleophilic substitution (SN2) and elimination (E2) pathways. We will dissect the underlying principles governing reaction outcomes, explain the causal factors behind experimental design, and provide field-proven protocols for key transformations. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile reagent.

Introduction: A Molecule of Strategic Importance

This compound, often referred to as 4-(trifluoromethyl)phenethyl bromide, is an aromatic compound distinguished by two key structural features: a highly reactive bromoethyl side chain and a benzene ring activated by a strongly electron-withdrawing trifluoromethyl (-CF3) group.[1][2] The bromoethyl group serves as an electrophilic handle, primed for reactions with a wide array of nucleophiles, while the -CF3 group profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[3][4][5] This unique combination makes it an invaluable precursor for synthesizing a diverse range of target molecules, including advanced pharmaceutical intermediates and specialized polymers.[6][7] Understanding the nuances of its reactivity is paramount to controlling reaction selectivity and maximizing yield in complex synthetic routes.

Synthesis of the Core Moiety

The most direct and common synthesis of this compound involves the bromination of the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethan-1-ol. This transformation is typically achieved using standard brominating agents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The choice of reagent is often dictated by scale, cost, and desired purity.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol 1: Synthesis via PBr3

-

System Validation: This protocol is designed for inert-atmosphere conditions to prevent quenching of the PBr3 reagent by atmospheric moisture. The endpoint is validated by Thin Layer Chromatography (TLC) analysis.

-

Materials:

-

2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

-

Phosphorus tribromide (PBr3)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(4-(trifluoromethyl)phenyl)ethan-1-ol (1.0 eq) and anhydrous DCM. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (0.4 eq), diluted in a small amount of anhydrous DCM, is added dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC until the starting alcohol spot is consumed.

-

Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice. The organic layer is separated, washed sequentially with cold water, saturated NaHCO3 solution (to neutralize acidic byproducts), and brine.

-

Isolation: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel to afford this compound as a clear oil.

-

The Duality of Reactivity: SN2 vs. E2

As a primary alkyl halide, the bromoethyl group is susceptible to two major competing reaction pathways when treated with a base or nucleophile: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The outcome is critically dependent on the nature of the reagent and the reaction conditions.

| Parameter | Favors SN2 Pathway | Favors E2 Pathway | Causality |

| Reagent | Good nucleophile, weak base (e.g., N3-, CN-, RNH2, RS-) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Sterically bulky bases struggle to access the electrophilic carbon for substitution and preferentially abstract a proton.[8] |

| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy due to more bond breaking/formation and is entropically favored; thus, it benefits more from increased thermal energy.[9] |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK) | Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, increasing nucleophilicity.[10] |

Pathway A: Nucleophilic Substitution (SN2)

The SN2 pathway is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a backside attack. This pathway is highly efficient for this compound due to the unhindered nature of the primary carbon center.

Diagram 2: SN2 Reaction Mechanism

Caption: Concerted backside attack in the SN2 mechanism.

This reaction is the cornerstone for introducing a wide variety of functional groups. A particularly valuable transformation is the reaction with sodium azide (NaN3) to form the corresponding azide, which can be readily reduced to the primary amine, 4-(trifluoromethyl)phenethylamine.[11][12] This amine scaffold is prevalent in many psychoactive drugs and other pharmaceuticals.

Experimental Protocol 2: Azide Synthesis (SN2)

-

System Validation: This protocol leverages the high nucleophilicity and low basicity of the azide anion to ensure a clean SN2 reaction.[13] The reaction progress is monitored by TLC or GC-MS.

-

Materials:

-

This compound

-

Sodium azide (NaN3) (Caution: Acutely toxic and potentially explosive)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

-

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Reaction Progression: Heat the mixture to 60-70 °C and stir for 4-6 hours. Causality: Using an excess of the nucleophile (NaN3) and a polar aprotic solvent (DMF) drives the bimolecular reaction forward efficiently.[14]

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(2-azidoethyl)-4-(trifluoromethyl)benzene. The product is often used in the next step without further purification.

-

Pathway B: Bimolecular Elimination (E2)

When this compound is subjected to a strong, sterically hindered base, the E2 pathway dominates. In this concerted mechanism, the base abstracts a proton from the β-carbon (the benzylic carbon) at the same time the C-Br bond breaks and a π-bond forms, yielding 4-(trifluoromethyl)styrene.

Diagram 3: E2 Reaction Mechanism

Caption: Concerted anti-periplanar elimination in the E2 mechanism.

The Decisive Influence of the -CF3 Group

The para-trifluoromethyl group is not a passive spectator; its powerful inductive electron-withdrawing nature (-I effect) significantly influences the molecule's reactivity.[15]

-

Hammett Constant (σp): ~0.54[16]

This strong electron-withdrawing capability has several consequences:

-

Increased Acidity of β-Protons: The -CF3 group withdraws electron density through the phenyl ring, increasing the acidity of the benzylic (β) protons. This makes them more susceptible to abstraction by a base, thereby facilitating the E2 reaction.

-

Stabilization of Elimination Product: The resulting alkene, 4-(trifluoromethyl)styrene, is a conjugated system. The electron-withdrawing -CF3 group participates in this conjugation, stabilizing the product and favorably influencing the reaction thermodynamics.

-